molecular formula C19H19F2N5O B1256381 2-(2,5-Difluorophenyl)-5-methyl-4-[[4-(2-pyrazinyl)-1-piperazinyl]methyl]oxazole

2-(2,5-Difluorophenyl)-5-methyl-4-[[4-(2-pyrazinyl)-1-piperazinyl]methyl]oxazole

Cat. No. B1256381
M. Wt: 371.4 g/mol
InChI Key: JCAIXRKQWLQDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-difluorophenyl)-5-methyl-4-[[4-(2-pyrazinyl)-1-piperazinyl]methyl]oxazole is a N-arylpiperazine.

Scientific Research Applications

  • Antimicrobial Activity : A study by Gadakh et al. (2010) synthesized fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, which showed promising antibacterial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and others (Gadakh et al., 2010).

  • Trypanocidal Activity : Banzragchgarav et al. (2016) isolated 2,5-diphenyloxazole derivatives from Oxytropis lanata roots, showing significant trypanocidal activity, which is useful in treating African trypanosomosis in animals (Banzragchgarav et al., 2016).

  • Synthesis and Transformations for Medicinal Applications : Prokopenko et al. (2010) focused on the synthesis and transformations of derivatives of oxazole-carboxylic acids, indicating their potential in creating novel medicinal compounds (Prokopenko et al., 2010).

  • Anticancer and Antimicrobial Agents : Katariya et al. (2021) conducted a study on the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which were evaluated for their anticancer activity and also showed promising results against bacterial and fungal pathogens (Katariya et al., 2021).

  • Oxazole as a Chemical Synthon : Cram et al. (1987) discussed the use of oxazoles as masked carboxyls in synthesizing biphenyl or terphenyl products, indicating their utility in complex organic syntheses (Cram et al., 1987).

  • DNA Gyrase Inhibitors : Tanitame et al. (2004) explored oxazole derivatives as DNA gyrase inhibitors, exhibiting potent antibacterial activity against quinolone-resistant clinical isolates (Tanitame et al., 2004).

  • Photo-Oxidation Kinetics : A study by Zeinali et al. (2020) investigated the reaction of oxazole and its derivatives with singlet oxygen, which is critical for understanding the physicochemical properties of these compounds in various applications (Zeinali et al., 2020).

  • Anticancer Activity : Liu et al. (2009) synthesized novel oxazole derivatives and screened them for their antiproliferative activities against cancer cell lines, demonstrating their potential in cancer therapy (Liu et al., 2009).

properties

Product Name

2-(2,5-Difluorophenyl)-5-methyl-4-[[4-(2-pyrazinyl)-1-piperazinyl]methyl]oxazole

Molecular Formula

C19H19F2N5O

Molecular Weight

371.4 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-5-methyl-4-[(4-pyrazin-2-ylpiperazin-1-yl)methyl]-1,3-oxazole

InChI

InChI=1S/C19H19F2N5O/c1-13-17(24-19(27-13)15-10-14(20)2-3-16(15)21)12-25-6-8-26(9-7-25)18-11-22-4-5-23-18/h2-5,10-11H,6-9,12H2,1H3

InChI Key

JCAIXRKQWLQDJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)F)F)CN3CCN(CC3)C4=NC=CN=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Difluorophenyl)-5-methyl-4-[[4-(2-pyrazinyl)-1-piperazinyl]methyl]oxazole
Reactant of Route 2
Reactant of Route 2
2-(2,5-Difluorophenyl)-5-methyl-4-[[4-(2-pyrazinyl)-1-piperazinyl]methyl]oxazole
Reactant of Route 3
Reactant of Route 3
2-(2,5-Difluorophenyl)-5-methyl-4-[[4-(2-pyrazinyl)-1-piperazinyl]methyl]oxazole
Reactant of Route 4
Reactant of Route 4
2-(2,5-Difluorophenyl)-5-methyl-4-[[4-(2-pyrazinyl)-1-piperazinyl]methyl]oxazole
Reactant of Route 5
Reactant of Route 5
2-(2,5-Difluorophenyl)-5-methyl-4-[[4-(2-pyrazinyl)-1-piperazinyl]methyl]oxazole
Reactant of Route 6
2-(2,5-Difluorophenyl)-5-methyl-4-[[4-(2-pyrazinyl)-1-piperazinyl]methyl]oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.